![molecular formula C15H14N4O2S B12923068 3-Methoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide CAS No. 917907-12-1](/img/structure/B12923068.png)
3-Methoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide is a chemical compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a benzamide moiety linked to a thieno[2,3-d]pyrimidine ring system, which is further substituted with a methoxy group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved by the condensation of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base.
Introduction of the Benzamide Moiety: The thieno[2,3-d]pyrimidine core is then reacted with 3-methoxy-4-aminobenzamide under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in an organic solvent.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-Methoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as antiproliferative and antimicrobial properties.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Research: It serves as a building block for the synthesis of other heterocyclic compounds with potential biological activities.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases or cyclin-dependent kinases, which are involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds share a similar core structure and exhibit similar biological activities.
Thieno[2,3-d]pyrimidine Derivatives: These compounds also have a thieno[2,3-d]pyrimidine core and are studied for their medicinal properties.
Uniqueness
3-Methoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the methoxy and methyl groups, along with the benzamide moiety, differentiates it from other similar compounds and contributes to its unique mechanism of action and potential therapeutic applications .
Properties
CAS No. |
917907-12-1 |
|---|---|
Molecular Formula |
C15H14N4O2S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-methoxy-4-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzamide |
InChI |
InChI=1S/C15H14N4O2S/c1-8-6-22-15-12(8)14(17-7-18-15)19-10-4-3-9(13(16)20)5-11(10)21-2/h3-7H,1-2H3,(H2,16,20)(H,17,18,19) |
InChI Key |
FZOGZHFEDCRSEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC=NC(=C12)NC3=C(C=C(C=C3)C(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


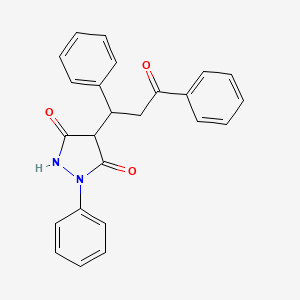
![4-Bromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole-5-carbaldehyde](/img/structure/B12922997.png)

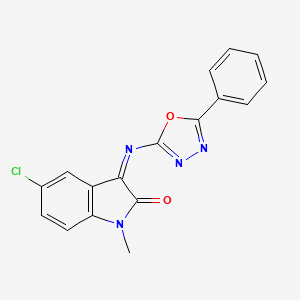
![8-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12923001.png)
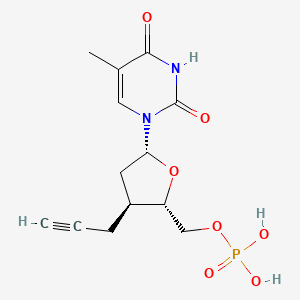
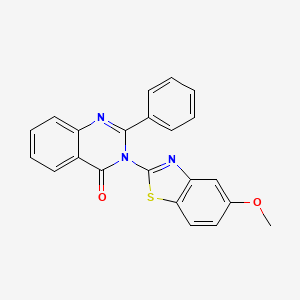
![2-[(3,4-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12923052.png)
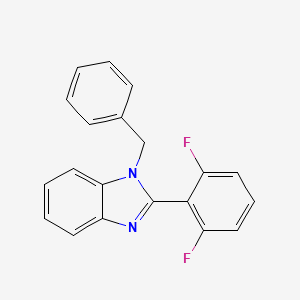

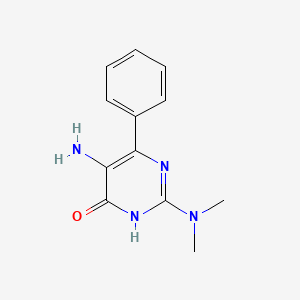

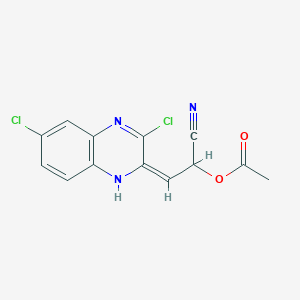
![5,11-dioxa-2,8-dithiatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-4,6,10,12-tetrone](/img/structure/B12923084.png)
